molecular formula C15H12N2O3S B15097282 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide

Cat. No.: B15097282
M. Wt: 300.3 g/mol
InChI Key: KVGUDOGIZMKERE-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide typically involves the reaction of 5-acetyl-4-methyl-1,3-thiazole-2-amine with 1-benzofuran-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, ethanol as solvent.

    Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-methoxybenzamide
  • N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-furamide
  • N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide

Uniqueness

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide is unique due to its specific structural features, which confer distinct biological activities. The presence of both the thiazole and benzofuran rings in its structure allows for diverse interactions with biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C15H12N2O3S

Molecular Weight

300.3 g/mol

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C15H12N2O3S/c1-8-13(9(2)18)21-15(16-8)17-14(19)12-7-10-5-3-4-6-11(10)20-12/h3-7H,1-2H3,(H,16,17,19)

InChI Key

KVGUDOGIZMKERE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC3=CC=CC=C3O2)C(=O)C

Origin of Product

United States

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